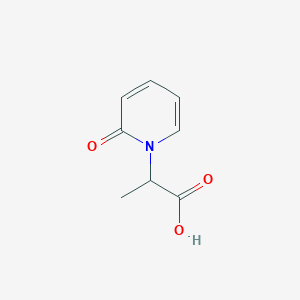

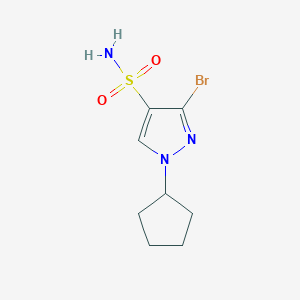

2-(2-Oxopyridin-1(2H)-yl)propanoic acid

概要

説明

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and the sequence of reactions .Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, the conditions under which these reactions occur, the products formed, and the mechanism of these reactions .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, acidity or basicity, optical activity, and reactivity .科学的研究の応用

1. Use in Metal-Organic Frameworks (MOFs)

Research has explored the utility of 2-(2-Oxopyridin-1(2H)-yl)propanoic acid in the synthesis and characterization of metal-organic frameworks (MOFs). These MOFs demonstrate various structural configurations, band structures, and photocurrent responses, highlighting their potential in photocatalytic applications (Yan et al., 2016).

2. Development of Radiopharmaceuticals

The compound has been utilized in the synthesis of rhenium(I) and technetium(I) tricarbonyl complexes with [NSO]‐type chelators. These complexes are promising for the development of targeted 99mTc radiopharmaceuticals, indicating its potential in medical imaging and diagnosis (Makris et al., 2012).

3. Application in Catalysis

The chemical has shown its effectiveness in catalytic activities. For instance, N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes, synthesized using this compound, have been noted for their effective catalytic activities in arylation of (benzo)oxazoles with aryl bromides (Chen & Yang, 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2-oxopyridin-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6(8(11)12)9-5-3-2-4-7(9)10/h2-6H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGZVLCLCSDDBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=CC=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Oxopyridin-1(2H)-yl)propanoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Chloromethyl)-3-(2-fluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B2832513.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(1H-pyrazol-4-yl)butanoic acid](/img/structure/B2832515.png)

![5-bromo-2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzamide](/img/structure/B2832518.png)

![1-(3,4-Difluorophenyl)-4-[4-(prop-2-yn-1-yl)-1,4-diazepane-1-carbonyl]pyrrolidin-2-one](/img/structure/B2832521.png)

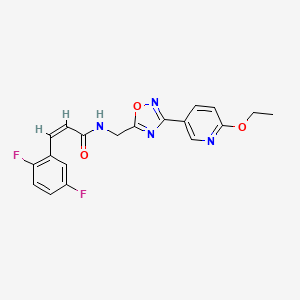

![4-fluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2832526.png)

![7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxamide](/img/structure/B2832528.png)

![N-(3,5-dimethylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2832530.png)

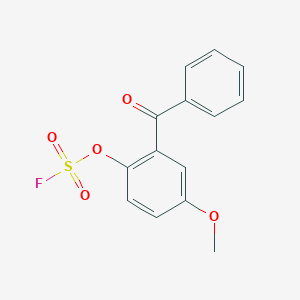

![N-({[(2-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide](/img/structure/B2832534.png)

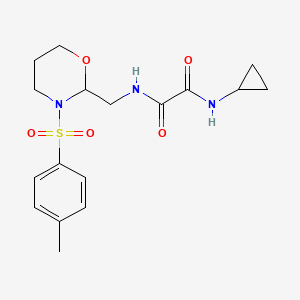

![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2832536.png)